molecular formula C8H7ClO2 B13922844 (3-Chloro-phenoxy)-acetaldehyde

(3-Chloro-phenoxy)-acetaldehyde

Cat. No.: B13922844
M. Wt: 170.59 g/mol
InChI Key: ZOWBKWDKMIFCAA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)acetaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of acetaldehyde, where the hydrogen atom is replaced by a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:

    Step 1: 3-Chlorophenol is reacted with sodium hydroxide to form the sodium salt of 3-chlorophenol.

    Step 2: The sodium salt is then reacted with chloroacetaldehyde to yield 2-(3-chlorophenoxy)acetaldehyde.

Industrial Production Methods: Industrial production of 2-(3-chlorophenoxy)acetaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-(3-chlorophenoxy)acetic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2-(3-chlorophenoxy)ethanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

    Oxidation: 2-(3-Chlorophenoxy)acetic acid.

    Reduction: 2-(3-Chlorophenoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenoxy)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect metabolic pathways and cellular processes, making the compound useful in biochemical research.

Comparison with Similar Compounds

    2-(4-Chlorophenoxy)acetaldehyde: Similar structure but with the chlorine atom in the para position.

    2-(2-Chlorophenoxy)acetaldehyde: Chlorine atom in the ortho position.

    2-(3-Bromophenoxy)acetaldehyde: Bromine atom instead of chlorine.

Uniqueness: 2-(3-Chlorophenoxy)acetaldehyde is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-chlorophenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWBKWDKMIFCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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